REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:8])[n:6][cH:7]1.[C:15](=[O:16])([O-:17])[O-:18].[Cs+:19].[Cs+:20].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH:9][CH:10]1[CH2:11][O:12][CH2:13][CH2:14]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:9][CH:10]2[CH2:11][O:12][CH2:13][CH2:14]2)[n:6][cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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Clc1ccc(Br)cn1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1ccc(OC2CCOC2)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:8])[n:6][cH:7]1.[C:15](=[O:16])([O-:17])[O-:18].[Cs+:19].[Cs+:20].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH:9][CH:10]1[CH2:11][O:12][CH2:13][CH2:14]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:9][CH:10]2[CH2:11][O:12][CH2:13][CH2:14]2)[n:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc(Br)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1ccc(OC2CCOC2)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |